11-dehydro-2,3-dinor Thromboxane B2

Thromboxane A2 biosynthesis Urinary metabolites GC-MS

11-Dehydro-2,3-dinor Thromboxane B2 (11dh-2,3-dinor-TXB2) is a stable, terminal urinary metabolite of the potent vasoconstrictor and platelet agonist Thromboxane A2 (TXA2). It is formed through the sequential enzymatic action of 11-hydroxy dehydrogenase and β-oxidation on the primary TXA2 hydration product, Thromboxane B2 (TXB2).

Molecular Formula C18H28O6
Molecular Weight 340.4 g/mol
Cat. No. B10767714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-dehydro-2,3-dinor Thromboxane B2
Molecular FormulaC18H28O6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O
InChIInChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14+,15+,16-/m1/s1
InChIKeyPJAAKFHMQLYVGV-HXSCFROSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 11-Dehydro-2,3-dinor Thromboxane B2 is the Definitive Urinary Biomarker for Systemic Thromboxane A2 Biosynthesis: Procurement and Selection Rationale


11-Dehydro-2,3-dinor Thromboxane B2 (11dh-2,3-dinor-TXB2) is a stable, terminal urinary metabolite of the potent vasoconstrictor and platelet agonist Thromboxane A2 (TXA2). It is formed through the sequential enzymatic action of 11-hydroxy dehydrogenase and β-oxidation on the primary TXA2 hydration product, Thromboxane B2 (TXB2) [1]. As a direct, time-integrated reflection of systemic TXA2 biosynthesis in vivo, it serves as a non-invasive biomarker for platelet activation and cardiovascular risk, and is a critical reference standard for immunoassay development and LC-MS/MS method validation [2][3].

The Pitfalls of Using 11-dehydro-TXB2 or 2,3-dinor-TXB2 as Proxies for 11dh-2,3-dinor-TXB2 in Immunoassays


Substituting 11-dehydro-2,3-dinor TXB2 with its more commonly studied analogs like 11-dehydro-TXB2 or 2,3-dinor-TXB2 is scientifically unsound. The three metabolites have vastly different cross-reactivity profiles with standard immunoassay antibodies [1]. Critically, a widely used thromboxane antiserum exhibits high cross-reactivity with 2,3-dinor-TXB2 (~70%), but negligible cross-reactivity with 11-dehydro-TXB2 (<1%), making it impossible to accurately quantify either metabolite without the appropriate, analyte-specific standard [2]. This differential immunoreactivity, coupled with their distinct urinary excretion rates and potential for differential modulation in disease states, mandates the use of the exact compound, 11-dehydro-2,3-dinor TXB2, as a reference standard for analytical method validation and to ensure data integrity in clinical research [3].

Quantitative Evidence for Selecting 11-Dehydro-2,3-dinor Thromboxane B2: A Comparator-Based Guide for Scientific Users


Head-to-Head Urinary Excretion Rates vs. Other TXB2 Metabolites

The absolute excretion rate of 11-dehydro-2,3-dinor TXB2 in urine is directly quantified and compared to the two other major metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2. In healthy non-smoking subjects, the mean urinary excretion rate for 11-dehydro-2,3-dinor TXB2 is 29.7 ± 11.1 ng/h, compared to 53.6 ± 15.0 ng/h for 11-dehydro-TXB2 and 13.5 ± 2.8 ng/h for 2,3-dinor-TXB2 [1]. This positions it as a quantitatively significant fraction, not a trace metabolite, solidifying its role as a key reference analyte.

Thromboxane A2 biosynthesis Urinary metabolites GC-MS Clinical biomarker

Established 95th Percentile Reference Intervals for Clinical Method Validation

A 2024 LC-MS/MS study established robust, population-derived reference intervals for 11dh-2,3-dinor TXB2 in a healthy adult cohort. The 95th percentile reference interval for 11dh-2,3-dinor TXB2 is 908 pg/mg creatinine (95% CI: 821, 1102), which is distinct from the interval for 11dh-TXB2 at 1220 pg/mg creatinine (95% CI: 1048, 1376) [1]. This provides an evidence-based benchmark for distinguishing normal vs. elevated platelet activation in clinical and pharmaceutical research.

Reference interval LC-MS/MS Platelet activation Clinical chemistry

Response to Low-Dose Aspirin: A Pharmacodynamic Comparator

The sensitivity of 11-dehydro-2,3-dinor TXB2 to pharmacologic intervention is established by its response to chronic low-dose aspirin. Administration of 30 mg/day for 8 days in healthy subjects led to a comparable reduction in urinary excretion of 11-dehydro-2,3-dinor TXB2 alongside other platelet-derived metabolites [1]. This confirms its utility as a pharmacodynamic marker for antiplatelet therapy efficacy and validates its use as a calibrator in assays designed to monitor drug response.

Aspirin Pharmacodynamics Platelet inhibition Thromboxane biosynthesis

Differential Antibody Cross-Reactivity: A Key Analytical Selectivity Challenge

The critical importance of using an authentic standard is highlighted by the differential cross-reactivity of structurally similar metabolites in immunoassays. While 2,3-dinor-TXB2 can exhibit cross-reactivity as high as 70% with some antisera, 11-dehydro-TXB2 shows negligible cross-reactivity (<1%) with the same reagents [1]. This stark difference underscores that an assay calibrated with 11-dehydro-TXB2 cannot be assumed to accurately measure 11-dehydro-2,3-dinor TXB2, and vice versa. A patent filing further specifies that monoclonal antibodies can be raised to recognize 11-dehydro-TXB2 and 11-dehydro-2,3-dinor TXB2 with a defined ratio of 0.6:1 to 1:0.6, confirming their unique but related epitopes [2].

Immunoassay Cross-reactivity Antibody specificity Method validation

Validated Application Scenarios for Procuring 11-Dehydro-2,3-dinor Thromboxane B2


Clinical LC-MS/MS Method Development and Validation

Procurement of a high-purity 11-dehydro-2,3-dinor TXB2 standard is essential for developing and validating quantitative LC-MS/MS assays. A validated method demonstrated a wide quantitative range (0.1-10 μmol/L) with acceptable imprecision (5.2%-11%) and accuracy (89.3%-106.5%), establishing this metabolite's suitability for routine clinical screening alongside 11-dehydro-TXB2 . The established reference intervals and the observed correlation between the two metabolites (r=0.67-0.77, P<0.001) provide a strong analytical and clinical foundation for its use [1].

Immunoassay Calibration and Kit Development

Given the highly variable cross-reactivity of thromboxane metabolites with different antisera, the development of a specific immunoassay for 11-dehydro-2,3-dinor TXB2 is impossible without an authentic reference standard. The significant differences in immunoreactivity between 2,3-dinor-TXB2 (~70%) and 11-dehydro-TXB2 (<1%) with a common antiserum demonstrate the need for precise, metabolite-specific calibration . A monoclonal antibody has been developed that recognizes both 11-dehydro-TXB2 and 11-dehydro-2,3-dinor TXB2 in a specific ratio, underscoring the unique epitope requirements for accurate detection [1].

Cardiovascular Pharmacodynamics and Antiplatelet Therapy Monitoring

As a stable end-product of systemic TXA2 biosynthesis, 11-dehydro-2,3-dinor TXB2 serves as a non-invasive, time-integrated biomarker for evaluating the in vivo efficacy of antiplatelet agents. Studies have shown its urinary levels are comparably suppressed by low-dose aspirin (30 mg/day) alongside other metabolites, confirming its responsiveness to COX-1 inhibition . This makes it a valuable tool in clinical pharmacology studies assessing treatment effects in cardiovascular disease, where quantifying residual TXA2 biosynthesis is critical.

Biomarker Research in Inflammatory and Prothrombotic Conditions

Urinary excretion of 11-dehydro-2,3-dinor TXB2 is elevated in conditions associated with increased platelet activation. In a rat model of tendon overuse, levels of this metabolite were shown to increase 5.2-fold . Furthermore, in patients with atherothrombotic myocardial infarction, median combined urine levels of 11-dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2 were higher (1,035 pg/mg Cr) than in those without the diagnosis [1]. These findings support the procurement of this standard for research into the role of thromboxane-driven inflammation in diverse disease states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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